A Comprehensive Technical Guide to the Fundamental Properties of Triphenylamine
A Comprehensive Technical Guide to the Fundamental Properties of Triphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylamine (TPA) is an aromatic amine of significant interest across various scientific disciplines, including materials science, organic electronics, and pharmaceutical development. Its unique propeller-like three-dimensional structure and electronic properties make it a versatile building block for a wide array of functional molecules. This in-depth technical guide provides a thorough examination of the core fundamental properties and characteristics of triphenylamine, offering valuable data and detailed experimental protocols for professionals in research and development.
Core Properties and Characteristics
Triphenylamine is a white to off-white crystalline solid at room temperature.[1][2] In contrast to many other amines, it is non-basic.[1] This lack of basicity is attributed to the delocalization of the nitrogen lone pair electrons across the three phenyl rings, which reduces their availability for protonation.[1] The molecule adopts a propeller-like conformation due to steric hindrance between the phenyl groups, with the three N-C bonds lying in nearly the same plane.[1]
Physicochemical Properties
A summary of the key physicochemical properties of triphenylamine is presented in Table 1 for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₅N | [1] |
| Molar Mass | 245.32 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 127 °C (261 °F; 400 K) | [1] |
| Boiling Point | 347-348 °C (657-658 °F; 620-621 K) | [1] |
| Density | 0.774 g/cm³ | [1] |
| Solubility | Insoluble in water; partially soluble in ethanol; soluble in diethyl ether and benzene (B151609). | [1] |
| CAS Number | 603-34-9 | [1] |
Spectral Properties
The spectral characteristics of triphenylamine are crucial for its identification and characterization. A summary of its key spectral data is provided in Table 2.
| Spectral Data | Value | References |
| UV-Vis Absorption (in Alcohol) | λmax = 297 nm (log ε = 4.30) | [3] |
| ¹H NMR (CDCl₃) | Signals are typically observed in the aromatic region (δ 7.0-7.4 ppm). | [4] |
| ¹³C NMR (CDCl₃) | Signals for aromatic carbons are observed. | [4] |
| FTIR (KBr Pellet) | Characteristic peaks for C-H and C-N stretching and aromatic ring vibrations. | [3] |
Synthesis of Triphenylamine
The most common method for the synthesis of triphenylamine is the Ullmann condensation reaction. This involves the copper-catalyzed reaction of diphenylamine (B1679370) with an aryl halide.[1][5]
Experimental Protocol: Ullmann Synthesis of Triphenylamine
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
Diphenylamine
-
Nitrobenzene (B124822) (solvent)
-
Anhydrous potassium carbonate
-
Copper powder (catalyst)
-
Benzene
-
Dry Hydrogen Chloride
-
Ethyl acetate (B1210297) (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, separatory funnel, and a reflux condenser, combine diphenylamine (1.04 moles), iodobenzene (1 mole), nitrobenzene (1 L), finely powdered anhydrous potassium carbonate (1 mole), and copper powder (5 g).
-
Stir the mixture vigorously and heat to boiling. Continue heating for approximately 24 hours, or until the evolution of water ceases. Water formed during the reaction can be removed by a Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool slightly and then remove the nitrobenzene and excess diphenylamine by steam distillation.
-
Cool the reaction mixture and collect the crude product by suction filtration. Wash the precipitate with water.
-
Dissolve the crude product in benzene. To remove any unreacted diphenylamine, pass dry hydrogen chloride gas through the benzene solution to precipitate diphenylamine hydrochloride.
-
Filter off the diphenylamine hydrochloride.
-
Distill the benzene from the filtrate to obtain the crude triphenylamine.
-
Purify the crude triphenylamine by distillation under reduced pressure (195–205 °C at 10–12 mm Hg).
-
For further purification, recrystallize the solidified distillate from hot ethyl acetate.
References
- 1. Vibrational spectrum and molecular structure of triphenylamine monomer: A combined matrix-isolation FTIR and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Triphenylamine | (C6H5)3N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
